6-Methylquinazoline
Overview
Description
- Quinazolines are bicyclic heteroarenes with two nitrogen atoms in the six-membered aromatic ring fused to the benzene ring.
- 6-Methylquinazoline has a double-ring structure formed by fusing the pyrimidine ring to the benzene ring at two adjacent carbon atoms.
- It can exist as either quinazoline-2(1H)-one (2-quinazolinone) or quinazoline-4(3H)-one (4-quinazolinone), depending on the position of the carbonyl group.
Synthesis Analysis
- Transition-metal-catalyzed reactions have been widely used for quinazoline synthesis.
- Recent studies have focused on developing efficient synthetic routes for quinazoline derivatives.
Molecular Structure Analysis
- The molecular formula of 6-methylquinazoline is C₉H₈N₂ .
- It has a molecular weight of 144.17 g/mol .
- The structure consists of a quinazoline core with a methyl group at the 6-position.
Chemical Reactions Analysis
- The mechanism of quinazoline synthesis often involves cyclization reactions.
- For example, the formation of quinazoline 3-oxides can occur through cyclocondensation reactions.
Physical And Chemical Properties Analysis
- Quinazoline has a flash point of 106°C and is not considered hazardous.
- It is essential to handle it with care and avoid dust formation.
Scientific Research Applications
Anticancer Properties
6-Methylquinazoline derivatives have been studied for their anticancer properties, particularly their role as apoptosis inducers and in targeting specific cancer-related pathways. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Methylquinazoline, has been identified as a potent inducer of apoptosis, showing significant efficacy in breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Research has also focused on the ability of 6-Methylquinazoline derivatives to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to have promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities, suggesting its mechanism involves tubulin polymerization inhibition (Minegishi et al., 2015).
Inhibition of DNA Repair Enzymes
Quinazolinone derivatives have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of drug- and radiation-induced DNA damage. This suggests a role in enhancing the effectiveness of cancer treatments by inhibiting DNA repair mechanisms in cancer cells (Griffin et al., 1998).
Anti-Inflammatory and Antimicrobial Activities
Some novel 2-methylquinazolin-4(3H)-one derivatives have shown promise in anti-inflammatory and antimicrobial applications. These compounds have been screened for their effectiveness against TNF-α and IL-6, as well as their antibacterial and antifungal properties, indicating potential for treating various inflammatory and infectious diseases (Keche & Kamble, 2014).
Potential Antitumor Agents
The design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines have been explored for their role as inhibitors of dihydrofolate reductases, suggesting their use as potential antitumor agents. These compounds have shown significant potency and selectivity, indicating their potential in cancer treatment strategies (Gangjee et al., 1998).
Safety And Hazards
- Quinazoline is not classified as hazardous under the OSHA Hazard Communication Standard.
- However, standard safety precautions should be followed during handling.
Future Directions
- Researchers continue to explore novel quinazoline derivatives for potential therapeutic applications.
- Further studies may focus on optimizing their pharmacological properties and identifying new targets.
properties
IUPAC Name |
6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinazoline | |
CAS RN |
7556-94-7 | |
Record name | 6-Methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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